molecular formula C15H10BrNO3 B6332554 (2E)-3-(3-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 949478-34-6

(2E)-3-(3-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B6332554
CAS RN: 949478-34-6
M. Wt: 332.15 g/mol
InChI Key: GXORKFLYXJALSM-RUDMXATFSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s 3D structure, the types of atoms it contains, and how those atoms are connected .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanism of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (UV, IR, NMR, MS). These properties can provide important information about the compound’s structure and purity .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological targets in the body. This can involve in vitro and in vivo studies, and may also involve computational modeling .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This can include studying the compound’s acute and chronic toxicity, its potential for causing cancer (carcinogenicity), and its potential for causing birth defects (teratogenicity) .

Future Directions

Future directions could involve further studies to optimize the compound’s synthesis, to explore new reactions, to study its mechanism of action in more detail, or to develop new applications for the compound .

properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXORKFLYXJALSM-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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